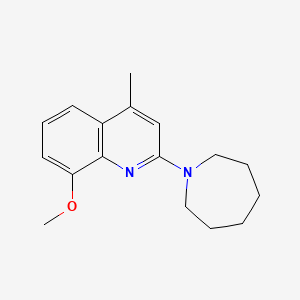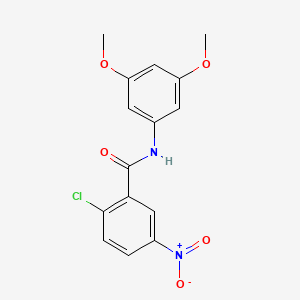![molecular formula C13H10FN5 B5705127 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine, also known as AGN-2979, is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. This compound belongs to the class of tetrazoles and has been shown to have diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been widely used in scientific research for its diverse pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to have analgesic effects by modulating the activity of voltage-gated sodium channels. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have diverse biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in good yield. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has diverse pharmacological properties, making it suitable for various scientific research applications. However, there are some limitations to the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. Moreover, the optimal dosage and administration route for 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine are yet to be determined.
Direcciones Futuras
There are several future directions for the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in scientific research. One potential application is in the development of new anti-inflammatory drugs. 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have potent anti-inflammatory effects, and further research could lead to the development of new drugs that target the NF-κB pathway. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new analgesic drugs. Its ability to modulate the activity of voltage-gated sodium channels could be exploited to develop drugs that target pain pathways. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new anti-cancer drugs. Its ability to induce apoptosis in cancer cells could be used to develop drugs that target specific types of cancer cells.
Métodos De Síntesis
The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the reaction of 2-fluorobenzylamine with 4-chloro-2-pyridinecarbonitrile followed by the conversion of the resulting 4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine to 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine by treatment with sodium azide. The final product is obtained in good yield and purity, making it suitable for various scientific research applications.
Propiedades
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-12-4-2-1-3-11(12)9-19-17-13(16-18-19)10-5-7-15-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDIOSIMLANBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5705045.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)

